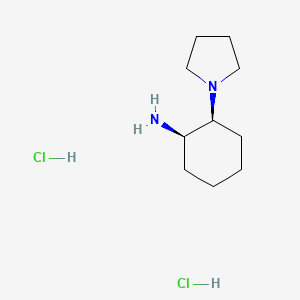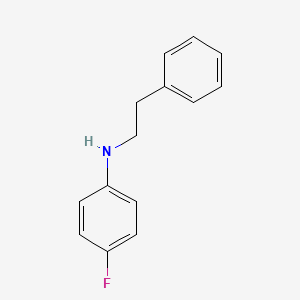
Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine dihydrochloride: is a chemical compound that features a pyrrolidine ring attached to a cyclohexylamine structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine dihydrochloride typically involves the reaction of cyclohexylamine with pyrrolidine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by purification steps to obtain the dihydrochloride salt form .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and drying to produce the final product in its dihydrochloride form .
化学反応の分析
Types of Reactions: Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or alcohols, while reduction may yield amines or hydrocarbons .
科学的研究の応用
Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins
作用機序
The mechanism of action of Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially affecting their function. The cyclohexylamine moiety may also play a role in modulating biological pathways .
類似化合物との比較
Pyrrolidine: A simpler compound with a five-membered nitrogen-containing ring.
Cyclohexylamine: A compound with a cyclohexane ring attached to an amine group.
Pyrrolidinone: A compound with a five-membered lactam ring.
Uniqueness: Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine dihydrochloride is unique due to its combination of a pyrrolidine ring and a cyclohexylamine structure. This combination provides distinct chemical and biological properties that are not present in the individual components .
特性
分子式 |
C10H22Cl2N2 |
|---|---|
分子量 |
241.20 g/mol |
IUPAC名 |
(1R,2S)-2-pyrrolidin-1-ylcyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C10H20N2.2ClH/c11-9-5-1-2-6-10(9)12-7-3-4-8-12;;/h9-10H,1-8,11H2;2*1H/t9-,10+;;/m1../s1 |
InChIキー |
QBZQNLICFXYKRL-NKRBYZSKSA-N |
異性体SMILES |
C1CC[C@@H]([C@@H](C1)N)N2CCCC2.Cl.Cl |
正規SMILES |
C1CCC(C(C1)N)N2CCCC2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2, 6-Ethyl-5-[3-nitro-4-[(2-phenylethyl)amino]phenyl]-](/img/structure/B8405565.png)









![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B8405632.png)

